4-(5-Bromothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Bromothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one is a compound that features a brominated thiophene ring attached to a piperazinone core. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis . The presence of the bromine atom and the piperazinone moiety in this compound suggests potential utility in various chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one typically involves the bromination of thiophene followed by acylation and subsequent cyclization with piperazinone derivatives. Common synthetic routes include:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Cyclization: The acylated product is reacted with a piperazinone derivative under basic or acidic conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and acylation reactions, followed by purification steps such as recrystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while the piperazinone moiety can undergo reduction to form piperazine derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of reduced piperazine derivatives.
Scientific Research Applications
4-(5-Bromothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Materials Science: Utilized in the development of organic semiconductors and conductive polymers.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(5-Bromothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: A precursor in the synthesis of various thiophene derivatives.
4-Bromo-2-thiophenecarboxaldehyde: Another brominated thiophene derivative with similar reactivity.
3-Bromothiophene-2-carboxaldehyde: Used in the synthesis of thiophene-based pharmaceuticals.
Uniqueness
4-(5-Bromothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one is unique due to the presence of both the brominated thiophene ring and the piperazinone moiety, which confer distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
4-(5-bromothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2S/c1-11(2)10(16)13-5-6-14(11)9(15)7-3-4-8(12)17-7/h3-4H,5-6H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTMAJYAHIOPFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C2=CC=C(S2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.